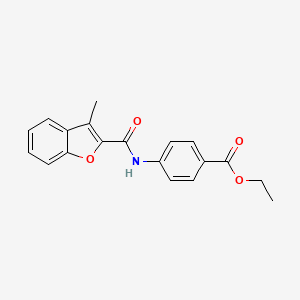

![molecular formula C21H18FN3 B2937526 2-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline CAS No. 457650-53-2](/img/structure/B2937526.png)

2-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

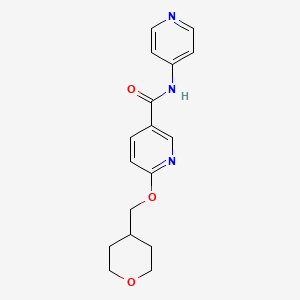

This compound belongs to the class of organic compounds known as 3-alkylindoles . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin via a consistent way with colchicine .Physical And Chemical Properties Analysis

Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors .科学的研究の応用

Role in Synthesis of Indole Derivatives

Indole derivatives, such as “2-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Anti-fibrosis Activity

Some compounds similar to “2-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline” have shown better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis . This suggests potential applications in the treatment of fibrotic diseases.

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . Their ability to interact with cancer cells makes them a promising area of research in oncology.

Anti-HIV Activity

Indole derivatives have been reported to show anti-HIV activity . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported as anti-HIV-1 .

Antioxidant Activity

Indole derivatives are known to possess antioxidant activities . This property can be harnessed in the development of drugs to combat oxidative stress-related disorders.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activities , suggesting their potential use in the development of new antimicrobial agents.

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that 2-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline may interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, they can interfere with viral replication pathways in antiviral activity, modulate inflammatory pathways in anti-inflammatory activity, and alter cell division and growth pathways in anticancer activity .

Result of Action

Based on the known activities of similar indole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level, including inducing apoptosis, inhibiting protein synthesis, and altering cell cycle progression .

特性

IUPAC Name |

2-fluoro-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3/c1-14-20(15-8-2-4-10-17(15)24-14)21(19-12-6-7-13-23-19)25-18-11-5-3-9-16(18)22/h2-13,21,24-25H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKMCQLSKOKFCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)

![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2937445.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2937447.png)

![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2937448.png)

![(NE)-N-(1-imidazo[2,1-b][1,3]thiazol-5-ylethylidene)hydroxylamine](/img/structure/B2937455.png)

![N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2937458.png)

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol](/img/structure/B2937462.png)

![2-[[4-[(4-Methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile](/img/structure/B2937465.png)